2,3-Dibromopentanoic acid 2,3-Dibromopentanoic acid
Brand Name: Vulcanchem
CAS No.: 139185-84-5
VCID: VC18403483
InChI: InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C5H8Br2O2
Molecular Weight: 259.92 g/mol

2,3-Dibromopentanoic acid

CAS No.: 139185-84-5

Cat. No.: VC18403483

Molecular Formula: C5H8Br2O2

Molecular Weight: 259.92 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromopentanoic acid - 139185-84-5

Specification

CAS No. 139185-84-5
Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
IUPAC Name 2,3-dibromopentanoic acid
Standard InChI InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9)
Standard InChI Key AVZPWBRALFPOPM-UHFFFAOYSA-N
Canonical SMILES CCC(C(C(=O)O)Br)Br

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

2,3-Dibromopentanoic acid features a five-carbon chain with bromine substituents at positions 2 and 3 and a carboxylic acid group at position 1. The stereochemistry of the bromine atoms is critical, with the (2R,3S) configuration being the most commonly reported enantiomer . This stereochemical assignment arises from X-ray crystallography and nuclear magnetic resonance (NMR) studies, which confirm the relative positions of the bromine atoms and their impact on molecular conformation.

The molecule’s planar carboxylic acid group facilitates hydrogen bonding, while the bromine atoms introduce significant steric hindrance and electronic effects. These features influence its solubility, reactivity, and interactions in synthetic pathways.

Synthetic Methodologies

Lactone Bromination

A prominent route to 2,3-dibromopentanoic acid involves the bromination of δ-valerolactone. Cyclopentanone is first oxidized to δ-valerolactone using peroxytrifluoroacetic acid, followed by treatment with hydrobromic acid (HBr) to yield 5-bromopentanoic acid. Subsequent bromination at position 2 using bromine (Br2\text{Br}_2) and phosphorus tribromide (PBr3\text{PBr}_3) produces the dibrominated product in yields up to 85% .

δ-valerolactone+HBr5-bromopentanoic acid[3]\delta\text{-valerolactone} + \text{HBr} \rightarrow 5\text{-bromopentanoic acid} \quad[3] 5-bromopentanoic acid+Br2/PBr32,3-dibromopentanoic acid[3]5\text{-bromopentanoic acid} + \text{Br}_2/\text{PBr}_3 \rightarrow 2,3\text{-dibromopentanoic acid} \quad[3]

Epoxide Ring-Opening Reactions

Alternative methods leverage epoxide intermediates. For example, 3-bromo-1,2-epoxypentane undergoes ring-opening with HBr to form 2,3-dibromopentanol, which is subsequently oxidized to the carboxylic acid . This approach avoids over-bromination and allows for stereochemical control.

Physicochemical Properties

Physical State and Solubility

2,3-Dibromopentanoic acid is a crystalline solid at room temperature, with a melting point of 38–39°C and a boiling point of 134–136°C at 2 mmHg . It exhibits limited solubility in water but dissolves readily in polar organic solvents like ethanol, ether, and dichloromethane.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC5H8Br2O2\text{C}_5\text{H}_8\text{Br}_2\text{O}_2
Molecular Weight259.92 g/mol
Melting Point38–39°C
Boiling Point134–136°C (2 mmHg)
Density1.5338 g/cm³

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl₃) reveals signals at δ 1.8–2.1 ppm (m, 2H, CH₂), δ 2.4–2.6 ppm (m, 1H, CHBr), and δ 4.2–4.4 ppm (m, 1H, CHBr) .

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) .

Reactivity and Applications

Debromination and Elimination

Treatment with reducing agents like chromous sulfate (CrSO4\text{CrSO}_4) or thiols (e.g., toluene-α-thiol) leads to selective debromination. For instance, reaction with toluene-α-thiol replaces one bromine atom, yielding 3-bromo-2-(phenylthio)pentanoic acid, a precursor to unsymmetrical sulfides .

2,3-Dibromopentanoic acid+PhSH3-bromo-2-(PhS)pentanoic acid+HBr[4]\text{2,3-Dibromopentanoic acid} + \text{PhSH} \rightarrow \text{3-bromo-2-(PhS)pentanoic acid} + \text{HBr} \quad[4]

Elimination reactions under basic conditions produce α,β-unsaturated carboxylic acids, such as pent-2-enoic acid, which are valuable in conjugate addition reactions .

Applications in Alkaloid Synthesis

The compound’s bifunctional reactivity enables its use in synthesizing sulfur-containing alkaloids. For example, Kleynhans (1971) employed 2,3-dibromopentanol (a reduced derivative) to construct the dithiolane ring system of gerrardine, a natural product with antimicrobial properties .

SupplierPackagingPricePurityUpdated
American Custom Chemicals5 g$909.5695%2021-12-16
American Custom Chemicals10 g$1,334.0395%2021-12-16

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